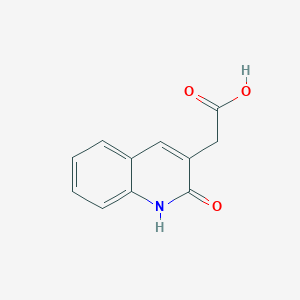![molecular formula C11H13N3O B3023564 [5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine CAS No. 1119452-02-6](/img/structure/B3023564.png)
[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine
Overview
Description
Scientific Research Applications
Chemical Reactions and Synthesis
Ring-Fission and Bond Cleavage : A study by Jäger et al. (2002) investigated the reactions of derivatives of [5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine, leading to ring fission and bond cleavage under specific conditions. This research contributes to the understanding of the compound's reactivity and potential for creating new compounds (Jäger et al., 2002).
Synthesis of Mesogens : Han et al. (2010) synthesized derivatives of 1,3,4-oxadiazole, related to the compound of interest, and studied their mesomorphic behavior and photoluminescent properties. This research is significant for the development of new materials with specific optical properties (Han et al., 2010).
Biological and Medicinal Research
Antitubercular Activity : Ahsan et al. (2012) discovered that certain analogues of 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one, a related compound, showed promise as therapeutics for tuberculosis, exhibiting significant antimycobacterial activity (Ahsan et al., 2012).
Antiepileptic Activity : Research by Rajak et al. (2013) on novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles, which are structurally related to the compound , indicated potential for antiepileptic activity. This underscores the compound's relevance in neurological drug development (Rajak et al., 2013).
Material Science and Engineering
Structural Characterization for Angiotensin II Receptor Antagonists : Meyer et al. (2003) conducted a structural characterization of oxadiazole derivatives, including the compound , for their use as spacers in synthesizing non-peptide angiotensin receptor antagonists. This work is crucial for designing new drugs for cardiovascular diseases (Meyer et al., 2003).
Pharmacological Potential of Oxadiazole Derivatives : Faheem (2018) focused on the computational and pharmacological potential of oxadiazole and pyrazole novel derivatives, including toxicity assessment, tumor inhibition, and anti-inflammatory actions. This study highlights the diverse pharmacological applications of these compounds (Faheem, 2018).
Mechanism of Action
Target of Action
The primary target of [5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine is currently unknown. This compound shares a structural similarity with phenethylamine , which is known to bind to the human trace amine-associated receptor 1 (hTAAR1) .
Mode of Action
Phenethylamine, a structurally similar compound, acts as a central nervous system stimulant by binding to htaar1 and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .
Biochemical Pathways
Phenethylamine, however, is known to regulate monoamine neurotransmission .
properties
IUPAC Name |
[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-8-10-13-11(15-14-10)7-6-9-4-2-1-3-5-9/h1-5H,6-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCLCKWPTICPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



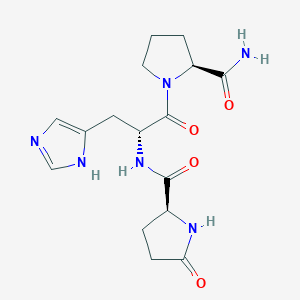
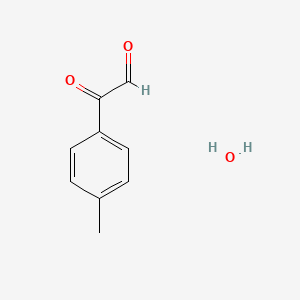
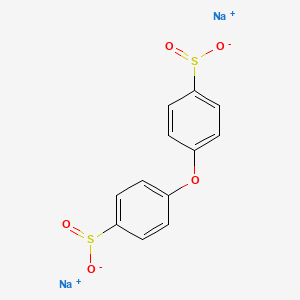
![[1,2]Oxazinane-2-carboxylic acid tert-butyl ester](/img/structure/B3023486.png)
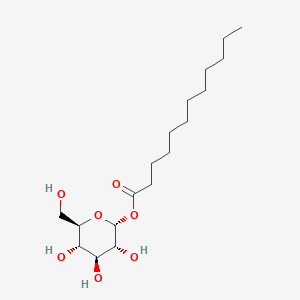
![7-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B3023490.png)
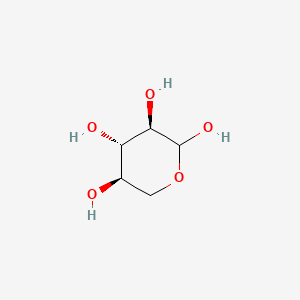

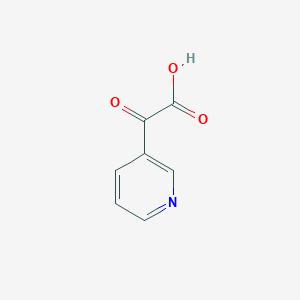
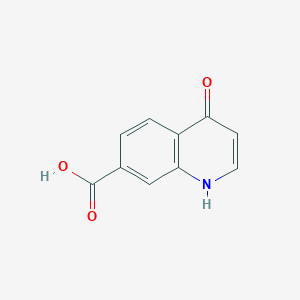
![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)
![2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid](/img/structure/B3023501.png)
![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3023502.png)
